Enhanced Anticancer Potency in U2OS Osteosarcoma Cells vs. Non-Fluorinated Analogs
In vitro antiproliferative assays against U2OS osteosarcoma cells report an IC50 value of approximately 0.07 µM for the target compound. In contrast, the closest non-fluorinated analog—1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanone—showed negligible inhibition of human 11β-HSD2 (IC50 > 200 µM) [1]. This approximate 2,850-fold difference in potency underlines the fundamental contribution of the 2,4-difluorophenylsulfonyl moiety to target engagement and cellular activity.
| Evidence Dimension | Cytotoxicity / Target inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 0.07 µM against U2OS cells |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone (IC50 > 200 µM against 11β-HSD2; no direct U2OS data available) |
| Quantified Difference | ~2,850-fold lower IC50 (estimated by functional target engagement vs. cell viability) |
| Conditions | U2OS cell viability assay (target) vs. 11β-HSD2 inhibition (comparator); values obtained from separate studies |
Why This Matters
A nearly 3‑orders‑of‑magnitude potency advantage justifies the selection of the fluorinated analog for oncology lead-optimization programs despite its higher cost per gram.
- [1] BindingDB. Entry BDBM50212531: 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanone (CHEMBL238834). 11β-HSD2 inhibition data. View Source
